![molecular formula C18H19NO3 B5819771 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B5819771.png)
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline, also known as DMQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. DMQ belongs to the class of tetrahydroquinoline derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline exerts its biological activity through multiple mechanisms. It has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals, which contributes to its antioxidant activity. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which contributes to its anti-inflammatory activity. In addition, 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis in cancer cells, which contributes to its anticancer activity.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various models of disease, including Alzheimer's disease, Parkinson's disease, and cancer. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to improve cognitive function and memory in animal models of aging and neurodegenerative disease.
Advantages and Limitations for Lab Experiments
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline also has a relatively short half-life in vivo, which can limit its effectiveness in some experimental models.
Future Directions
There are several future directions for research on 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline. One area of interest is the development of novel synthetic analogs of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline with improved pharmacokinetic properties. Another area of interest is the investigation of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline's potential therapeutic applications in other disease models, such as cardiovascular disease and diabetes. Additionally, the elucidation of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline's mechanism of action at the molecular level could provide valuable insights into its biological activity and potential therapeutic applications.
Synthesis Methods
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline can be synthesized by the reaction of 2,3-dimethoxybenzoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction yields 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline as a white solid with a melting point of 184-186°C.
Scientific Research Applications
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has also been investigated for its neuroprotective effects and its ability to improve cognitive function.
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2,3-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-11-5-9-14(17(16)22-2)18(20)19-12-6-8-13-7-3-4-10-15(13)19/h3-5,7,9-11H,6,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYSKXHAYFWIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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